2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with two distinct dimethoxyphenyl groups. The 3,4-dimethoxyphenyl moiety is attached to an acetamide side chain, while the 2,4-dimethoxyphenyl group is linked to the thiadiazole ring.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-25-13-6-7-14(16(11-13)27-3)19-22-23-20(29-19)21-18(24)10-12-5-8-15(26-2)17(9-12)28-4/h5-9,11H,10H2,1-4H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDKFLFDOKWHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with thiosemicarbazide under acidic conditions to form the intermediate 1,3,4-thiadiazole ring. This intermediate is then reacted with 2,4-dimethoxyphenylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Notes:
Key Observations :
- The target compound’s dual dimethoxyphenyl groups distinguish it from chlorophenyl (4a) or dichlorophenyl (15) analogs, which may alter electron-withdrawing/donating effects and binding interactions.
- The trifluoromethyl group in Compound 18 () enhances metabolic stability, a feature absent in the target compound .
Key Observations :
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.38 g/mol. The structure features a thiadiazole ring linked to a dimethoxyphenyl group and an acetamide moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O4 |
| Molecular Weight | 368.38 g/mol |
| Chemical Structure | [Insert structure image here] |
Anticancer Activity
1,3,4-Thiadiazole derivatives have shown promising anticancer properties. Research indicates that compounds with this scaffold can inhibit various cancer cell lines by targeting key enzymes involved in tumor proliferation. For instance:
- Inhibition of IMPDH : Some derivatives exhibit inhibitory effects on inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for guanine nucleotide synthesis in cancer cells .
- Cytotoxicity Studies : A study demonstrated that specific thiadiazole derivatives induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.74 to 10.0 μg/mL .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives have been reported to exhibit significant activity against various bacterial and fungal strains:
- Zone of Inhibition : Compounds similar to the one have shown zones of inhibition between 15–19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .
- Fungal Activity : Moderate antifungal activity has also been noted against strains such as A. niger and Penicillium species.
Anti-inflammatory and Neuroprotective Effects
Research has indicated that thiadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Additionally, some studies suggest neuroprotective effects that may be relevant for neurodegenerative diseases .
Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry evaluated a series of thiadiazole derivatives for their anticancer properties. The researchers found that specific compounds significantly increased the rate of apoptosis in MCF-7 cells compared to untreated controls, indicating their potential as effective anticancer agents .
Study 2: Antimicrobial Properties
In another investigation focused on antimicrobial efficacy, compounds containing the thiadiazole moiety were tested against various pathogens. Results showed substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide?
- Answer : The compound is synthesized via a two-step process:
Chloroacetylation : A methoxy-substituted benzylidene intermediate reacts with chloroacetyl chloride under basic conditions (e.g., potassium carbonate in DMF) to form the acetamide backbone.
Cyclization : The thiadiazole ring is formed via condensation with thiosemicarbazide derivatives, monitored by TLC for completion .
Purification involves recrystallization from ethanol-DMF mixtures, with yields and spectroscopic data tabulated in source literature (e.g., NMR, HRMS) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Answer :
- NMR Spectroscopy : H and C NMR confirm methoxy group positions and acetamide/thiadiazole connectivity.
- X-Ray Crystallography : Resolves molecular packing (e.g., inversion dimers along the b-axis) and hydrogen-bonding networks, as seen in structurally analogous thiadiazoles .
- HRMS : Validates molecular formula and isotopic patterns .
Q. What in vitro bioassays are used for preliminary screening of biological activity?
- Answer :
- Petri Dish Bioassays : Seed germination inhibition (e.g., Lactuca sativa, Echinochloa crusgalli) at controlled concentrations (e.g., IC values) .
- Cell-Based Assays : Cytotoxicity profiling using MTT or resazurin assays, with dose-response curves to determine EC values.
Advanced Research Questions
Q. How do substituent positions (e.g., 3,4- vs. 2,4-dimethoxy groups) modulate biological activity?
- Answer : Methoxy groups influence lipophilicity and steric interactions with target proteins. For example:
- 3,4-Dimethoxy : Enhances herbicidal activity (IC = 42.7 g/ha in Lactuca sativa) by improving membrane permeability .
- 2,4-Dimethoxy : Reduces antifungal potency compared to trimethoxy analogs due to altered hydrogen-bonding capacity .
Structure-activity relationship (SAR) studies recommend systematic substitution at phenyl and thiadiazole rings to optimize activity .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
- Answer : Discrepancies arise from factors like bioavailability or metabolic degradation. Strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models.
- Metabolomics : Identify active metabolites (e.g., via LC-MS) that may contribute to in vivo effects, as demonstrated in herbicidal studies .
- Formulation Optimization : Use nanoemulsions or pro-drug strategies to enhance stability .
Q. What computational approaches predict target binding and mechanism of action?
- Answer :
- Molecular Docking : Simulate interactions with targets like ACE2 (Autodock Vina, Glide) to calculate binding affinities (e.g., docking scores ≤ -5.51 kcal/mol) .
- MD Simulations : Validate docking poses over 100 ns trajectories, assessing RMSD stability.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity .
Q. What in vivo models evaluate systemic toxicity and carcinogenic risk?
- Answer :
- Rodent Carcinogenicity Studies : Administer compound orally (e.g., 100–200 mg/kg/day) to Sprague-Dawley rats for 6–12 months. Monitor tumor incidence (e.g., kidney, lung) via histopathology .
- Acute Toxicity : Determine LD values using OECD guidelines, with necropsy to identify organ-specific damage .
Methodological Notes
- Data Interpretation : Conflicting results (e.g., high in vitro activity but low in vivo efficacy) require multi-omics integration (transcriptomics + metabolomics) to identify off-target effects .
- Synthetic Reproducibility : Use anhydrous DMF and strict temperature control (±2°C) to minimize side reactions during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
